molecular formula C24H24FN3O3S B10755484 2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B10755484
M. Wt: 453.5 g/mol
InChI Key: UZFISAOOMRYRDS-UHFFFAOYSA-N
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Description

GSK635416A is a novel compound identified as an inhibitor of ataxia-telangiectasia mutated kinase. This compound has shown significant potential as a radiosensitizer, particularly in the treatment of head and neck squamous cell carcinoma. The compound enhances the effects of radiation therapy by inhibiting the DNA damage response pathway, thereby increasing the susceptibility of cancer cells to radiation-induced damage .

Preparation Methods

The synthesis of GSK635416A involves a series of chemical reactions that target specific functional groups to achieve the desired molecular structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound was identified through a small molecule screen targeting kinases, which suggests that its synthesis involves advanced organic chemistry techniques .

Chemical Reactions Analysis

GSK635416A primarily undergoes reactions that involve inhibition of the ataxia-telangiectasia mutated kinase pathway. This inhibition leads to increased DNA double-strand breaks when combined with radiation therapy. The compound does not exhibit significant cytotoxicity in the absence of radiation, indicating its specificity for the targeted pathway . Common reagents and conditions used in these reactions include radiation therapy and the presence of DNA damage response proteins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of GSK635416A involves the inhibition of ataxia-telangiectasia mutated kinase, a key protein in the DNA damage response pathway. By inhibiting this kinase, GSK635416A prevents the repair of DNA double-strand breaks induced by radiation therapy. This leads to increased DNA damage and cell death in cancer cells, thereby enhancing the effectiveness of radiation therapy . The molecular targets and pathways involved include the ataxia-telangiectasia mutated kinase and other proteins in the DNA damage response pathway .

Properties

Molecular Formula

C24H24FN3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)-N-methyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C24H24FN3O3S/c1-27-24(29)22-15-18(16-4-8-19(25)9-5-16)14-21(23(22)26)17-6-10-20(11-7-17)32(30,31)28-12-2-3-13-28/h4-11,14-15H,2-3,12-13,26H2,1H3,(H,27,29)

InChI Key

UZFISAOOMRYRDS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1N)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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